![molecular formula C17H22N8O2 B6446533 1,3-dimethyl-5-[4-({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)piperidin-1-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2640893-24-7](/img/structure/B6446533.png)
1,3-dimethyl-5-[4-({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)piperidin-1-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a pyrazolo[3,4-d]pyrimidin-4-yl group, a piperidin-1-yl group, and a tetrahydropyrimidine-2,4-dione group. These groups suggest that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazolo[3,4-d]pyrimidin-4-yl group, for example, is a bicyclic structure with nitrogen atoms at positions 1 and 2 .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures are often involved in reactions with nucleophiles and electrophiles, and can undergo various substitution and addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, stability, and reactivity would be influenced by the functional groups present in the molecule .Scientific Research Applications
CDK2 Inhibitors for Cancer Treatment
The compound has been identified as a potential inhibitor of CDK2, a protein kinase that is a target for cancer treatment . A set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold were designed and synthesized as novel CDK2 targeting compounds . These compounds significantly inhibited the growth of examined cell lines .
Anticancer Activity
The compound has been tested for its in-vitro anticancer activity against various cancer cell lines . Some of the synthesized compounds demonstrated good to moderate anticancer activity, most of them showing activity against renal cancer cell lines .
Synthesis of Heterocyclic Derivatives
The compound is used in the synthesis and characterization of new heterocyclic derivatives containing pyrazolo[3,4-d]pyrimidine linkage with 1,4-disubstituted-1,2,3-triazoles via methylene-oxy group . This synthesis was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .
Molecular Modeling Investigations
The compound has been used in molecular modeling investigations . This helps in understanding the interaction of the compound with the target protein and aids in the design of more potent inhibitors .
Cell Cycle Alteration
The compound has shown significant alteration in cell cycle progression . This is an important aspect of its anticancer activity as it can lead to the death of cancer cells .
Apoptosis Induction
The compound has been found to induce apoptosis in cancer cells . Apoptosis, or programmed cell death, is a mechanism that the body uses to get rid of unneeded or abnormal cells, and inducing this process in cancer cells can help in their elimination .
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition is achieved by the compound’s ability to bind to the active site of CDK2, preventing it from interacting with its substrates . This results in a disruption of the cell cycle progression, leading to the inhibition of cell proliferation .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, particularly the transition from the G1 phase to the S phase . This disruption in the cell cycle can lead to apoptosis, or programmed cell death .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines. For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1,3-dimethyl-5-[4-[(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]piperidin-1-yl]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N8O2/c1-22-9-13(16(26)23(2)17(22)27)25-6-4-11(5-7-25)21-14-12-8-20-24(3)15(12)19-10-18-14/h8-11H,4-7H2,1-3H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGYZIQXISIKDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)N(C1=O)C)N2CCC(CC2)NC3=C4C=NN(C4=NC=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-5-[4-[(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]piperidin-1-yl]pyrimidine-2,4-dione |
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